molecular formula C9H19NOS B2654769 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol CAS No. 1597366-54-5

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol

Cat. No.: B2654769
CAS No.: 1597366-54-5
M. Wt: 189.32
InChI Key: KGNLCAQYWAONLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a thiomorpholine ring substituted with a dimethyl group and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of thiomorpholine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: Another morpholine derivative with similar structural features but different functional groups.

    Propan-1-ol: A simple alcohol with a hydroxyl group, used for comparison in terms of reactivity and properties.

Uniqueness: 1-(2,2-Dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring and the specific substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NOS/c1-8(11)6-10-4-5-12-9(2,3)7-10/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLCAQYWAONLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCSC(C1)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597366-54-5
Record name 1-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.